molecular formula C15H30O6Si B12608790 Acetic acid;8-trimethylsilyloct-7-yne-1,5-diol CAS No. 645615-12-9

Acetic acid;8-trimethylsilyloct-7-yne-1,5-diol

Katalognummer: B12608790
CAS-Nummer: 645615-12-9
Molekulargewicht: 334.48 g/mol
InChI-Schlüssel: ALQCKPWMEWBBNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;8-trimethylsilyloct-7-yne-1,5-diol is a specialized organosilicon compound. It is known for its unique structure, which includes both acetic acid and trimethylsilyl groups. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;8-trimethylsilyloct-7-yne-1,5-diol typically involves the reaction of 8-trimethylsilyloct-7-yne-1,5-diol with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as purification and isolation, to obtain the final product. Advanced techniques like chromatography and distillation are commonly used in the industrial production process .

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;8-trimethylsilyloct-7-yne-1,5-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or other reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Acetic acid;8-trimethylsilyloct-7-yne-1,5-diol has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of acetic acid;8-trimethylsilyloct-7-yne-1,5-diol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and other proteins, leading to changes in their activity. The trimethylsilyl group can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to acetic acid;8-trimethylsilyloct-7-yne-1,5-diol include other organosilicon compounds with trimethylsilyl groups, such as:

  • Trimethylsilylacetylene
  • Trimethylsilylpropyne
  • Trimethylsilylbutyne

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of acetic acid and trimethylsilyl groups, which imparts distinctive chemical properties and reactivity. This makes it particularly useful in specific applications where both functionalities are required .

Eigenschaften

CAS-Nummer

645615-12-9

Molekularformel

C15H30O6Si

Molekulargewicht

334.48 g/mol

IUPAC-Name

acetic acid;8-trimethylsilyloct-7-yne-1,5-diol

InChI

InChI=1S/C11H22O2Si.2C2H4O2/c1-14(2,3)10-6-8-11(13)7-4-5-9-12;2*1-2(3)4/h11-13H,4-5,7-9H2,1-3H3;2*1H3,(H,3,4)

InChI-Schlüssel

ALQCKPWMEWBBNT-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.CC(=O)O.C[Si](C)(C)C#CCC(CCCCO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.